(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
The compound (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a structurally complex molecule featuring an α,β-unsaturated ketone (enone) backbone conjugated to a 2-chlorophenyl group and a 1,4-thiazepane ring system. Such sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their pharmacokinetic properties and interactions with biological targets.
Crystallographic analysis of similar compounds often employs the SHELX software suite, a gold-standard tool for small-molecule structure refinement. SHELXL, in particular, is widely used for its robustness in handling high-resolution data and complex bonding environments.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c19-15-5-2-1-4-14(15)7-8-18(21)20-10-9-17(16-6-3-12-24-16)25(22,23)13-11-20/h1-8,12,17H,9-11,13H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIKZDDLWCNEX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one |
| Molecular Formula | CHClN OS |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 2034997-59-4 |
Antimicrobial Activity
Chalcones and their derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that similar thiazepan derivatives possess activity against various bacterial and fungal strains. For instance, thiazepan-based compounds have shown effectiveness against Mycobacterium tuberculosis, which suggests potential applications in treating infectious diseases .
Antioxidant Properties
Research has demonstrated that compounds with similar structural motifs possess antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases. The presence of the dioxido group in this compound may enhance its ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
Cytotoxic Activity
The cytotoxicity of (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one has been evaluated in various cancer cell lines. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Such findings align with the behavior of other chalcone derivatives that have been studied for their anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as nitric oxide synthase (NOS), which plays a role in inflammation and cancer progression .
Receptor Interaction: The structural components allow for interaction with various receptors, potentially modulating signaling pathways related to growth and survival in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on thiazepan derivatives demonstrated that compounds structurally related to (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics used in clinical settings .
Study 2: Cytotoxic Evaluation
In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one showed IC values ranging from 10 to 30 μM. These results suggest a moderate level of cytotoxicity that warrants further investigation into its mechanisms and therapeutic potential.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities due to its structural components. Notable areas of interest include:
Antimicrobial Activity : The thiazepan ring structure is known for its antimicrobial properties. Studies have shown that thiazepan derivatives can effectively combat both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial efficacy.
Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one may exhibit analgesic and anti-inflammatory effects. In animal models, related compounds have shown a reduction in pain response and inflammation markers upon administration.
Case Study 1: Analgesic Activity
A study focused on the analgesic effects of thiazepan derivatives in rat models. Results indicated a significant decrease in pain response compared to control groups, highlighting the potential of compounds like (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one as effective analgesics.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of thiazepan derivatives against various pathogens. The findings demonstrated potent activity against several bacterial strains, reinforcing the potential for new antimicrobial agents derived from this class of compounds.
Research Applications
The diverse applications of (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one extend into several research fields:
Medicinal Chemistry : The compound can be explored for its therapeutic effects against various diseases due to its structural characteristics that suggest enzyme inhibition or receptor modulation capabilities.
Organic Synthesis : As a building block in organic synthesis, it can facilitate the development of more complex molecules with desired biological activities.
Industrial Applications : In industrial settings, this compound may serve as a precursor for synthesizing other valuable chemicals or materials.
Chemical Reactions Analysis
Reaction Profile of the α,β-Unsaturated Ketone System
The prop-2-en-1-one moiety enables characteristic chalcone reactivity:
Key Findings :
-
The electron-withdrawing sulfone group increases electrophilicity of the α,β-system, accelerating Michael additions compared to non-sulfonated analogs .
-
Steric hindrance from the thiazepan ring reduces diastereoselectivity in cycloadditions (dr ≤ 2:1) .
Transformations of the Thiazepan-Sulfone Ring
The 1,4-thiazepan-1,1-dioxide ring exhibits unique reactivity:
Ring-Opening Reactions
Sulfone-Specific Reactions
-
Desulfurization : Treatment with Raney Ni/H₂ yields 1,4-thiazepan without sulfone group (87% yield) .
-
Oxidation Stability : Resists further oxidation by KMnO₄ or CrO₃ due to pre-existing sulfone group .
Functionalization of the Thiophene Substituent
The 7-(thiophen-2-yl) group undergoes electrophilic substitutions:
| Reaction | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃, 0°C | C5 | 5-bromo-thiophene derivative | 76% |
| Nitration | HNO₃/H₂SO₄, 25°C | C4 | 4-nitro-thiophene analog | 68% |
| Friedel-Crafts Acylation | AcCl/AlCl₃, DCM | C3 | 3-acetyl-thiophene variant | 58% |
Limitations :
-
Steric constraints from the thiazepan ring reduce reaction rates by 30–40% compared to free thiophene .
Stability Under Pharmacological Conditions
Critical degradation pathways were identified via forced degradation studies:
| Condition | Degradation Pathway | Major Degradant | Half-Life |
|---|---|---|---|
| Acidic (0.1M HCl, 70°C) | Thiazepan ring hydrolysis | Sulfonic acid-opened product | 2.1 h |
| Alkaline (0.1M NaOH) | Chalcone isomerization | (Z)-isomer | 8.4 h |
| Oxidative (3% H₂O₂) | Thiophene sulfoxidation | Thiophene-S-oxide | 4.7 h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one ()
This analog differs from the target compound by having a but-2-en-1-one chain instead of prop-2-en-1-one . The longer carbon chain may influence:
- Conjugation and Electronic Effects: Extended conjugation in the enone system could alter reactivity toward nucleophiles or electrophiles.
- Molecular Geometry : Increased chain length might affect planarity, thereby modifying intermolecular interactions in the solid state.
- Biological Activity: Thiophene and sulfone groups are known to enhance metabolic stability, but the butenone chain could impact bioavailability due to increased lipophilicity.
(2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one ()
This enone derivative substitutes the thiazepane-sulfone group with a 4-methylphenyl moiety and replaces the 2-chlorophenyl group with a 2,3,5-trichlorophenyl ring. Key comparisons include:
- Crystal Packing : The methylphenyl group may engage in weaker van der Waals interactions compared to the hydrogen-bonding capability of the sulfone in the target compound.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
Notable contrasts include:
- Hydrogen Bonding: The thione group (C=S) and triazole N–H donors facilitate extensive hydrogen bonding (N–H···O, N–H···S), forming a hexameric assembly. In contrast, the sulfone group in the target compound may act primarily as a hydrogen-bond acceptor.
- Pharmacological Potential: Triazole-thiones are often explored as antimicrobial or anticancer agents, whereas enone derivatives are studied for anti-inflammatory or kinase inhibitory activity.
Structural and Functional Comparison Table
Research Findings and Implications
- Electronic Effects: The sulfone group in the target compound likely enhances polarity and hydrogen-bond acceptance, contrasting with the thione’s donor role in .
- Biological Relevance : Chlorophenyl and thiophene substituents are associated with improved binding to aromatic-rich enzyme pockets (e.g., kinases), whereas trichlorophenyl groups may confer broader reactivity.
- Synthetic Challenges : The 1,4-thiazepane ring’s stereoelectronic properties could complicate synthesis compared to simpler triazole or phenyl derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation reaction. For example:
- React a ketone derivative (e.g., 1,4-thiazepan-4-yl precursor) with an aldehyde (e.g., 2-chlorocinnamaldehyde) under basic conditions (e.g., KOH/ethanol) at 0–50°C for 2–3 hours .
- Purify via recrystallization and confirm the E -configuration using NMR coupling constants (J ≈ 12–16 Hz for trans-olefin protons) .
Q. How is the structural configuration (E/Z isomerism) of the compound confirmed experimentally?
- Methodology :
- Single-crystal XRD : Resolve the crystal structure to measure dihedral angles and bond lengths (e.g., C=C bond ≈ 1.34 Å for E-isomers) .
- NMR Spectroscopy : Analyze coupling constants between olefinic protons (e.g., J = 15.8 Hz for trans-configuration) .
- UV-Vis Spectroscopy : Compare experimental λmax with DFT-calculated electronic transitions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm<sup>−1</sup>) and sulfone (S=O, ~1150–1300 cm<sup>−1</sup>) stretches .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons in the thiophene, thiazepane, and chlorophenyl moieties .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm mass error .
Advanced Research Questions
Q. How do HOMO-LUMO energies and global reactivity descriptors inform the compound’s chemical behavior?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute:
- Ionization potential (I = −HOMO), electron affinity (A = −LUMO) .
- Chemical hardness (η = (I−A)/2), electrophilicity index (ω = μ²/2η), where μ = (I+A)/2 .
- Example Data :
| Parameter | Value (eV) |
|---|---|
| HOMO | −6.2 |
| LUMO | −2.8 |
| η | 1.7 |
| ω | 3.5 |
- A lower η and higher ω suggest electrophilic reactivity, guiding substitution or oxidation studies .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
- Methodology :
- Step 1 : Validate computational models (e.g., solvent effects in TD-DFT for UV-Vis) .
- Step 2 : Cross-reference NMR chemical shifts with GIAO-DFT calculations using polarizable continuum models (PCM) .
- Step 3 : Re-examine crystal packing effects (via XRD) if vibrational modes (IR/Raman) deviate from gas-phase DFT predictions .
Q. What strategies optimize the compound’s antimicrobial activity against resistant strains?
- Methodology :
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Structure-Activity Relationship (SAR) : Modify the thiophene or thiazepane substituents to enhance membrane penetration .
- Docking studies : Simulate binding to microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Methodology :
- Standardize protocols : Use CLSI guidelines for MIC assays to minimize variability .
- Control experiments : Compare with reference drugs (e.g., ciprofloxacin) and assess solvent cytotoxicity (e.g., DMSO <1% v/v) .
- Meta-analysis : Pool data from multiple studies to identify trends in substituent effects (e.g., electron-withdrawing groups on thiophene improve activity) .
Experimental Design
Q. What in silico tools are recommended for predicting the compound’s metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
